4-cyclopropyl-5-phenyl-1,2-oxazole-3-carboxylic acid
Overview
Description
4-Cyclopropyl-5-phenyl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 4-cyclopropyl-5-phenyl-1,2-oxazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
4-Cyclopropyl-5-phenyl-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of oxazoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions and tert-butyl nitrite or isoamyl nitrite for one-pot synthesis approaches . Major products formed from these reactions include various substituted isoxazoles and oxazolines .
Scientific Research Applications
4-Cyclopropyl-5-phenyl-1,2-oxazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-phenyl-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, leading to the modulation of various biochemical pathways. The compound’s effects are mediated through its binding to enzymes, receptors, and other proteins, influencing cellular processes .
Comparison with Similar Compounds
4-Cyclopropyl-5-phenyl-1,2-oxazole-3-carboxylic acid can be compared with other similar compounds, such as:
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other oxazole derivatives .
Properties
IUPAC Name |
4-cyclopropyl-5-phenyl-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-10(8-6-7-8)12(17-14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPZWPFFWJVZKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(ON=C2C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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